![molecular formula C19H18ClNO3S B2368830 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide CAS No. 863445-97-0](/img/structure/B2368830.png)
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of benzanilide and is synthesized through a complex process involving multiple steps.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to activate the hypothalamic-pituitary-gonadal axis, leading to increased production of growth hormone and other hormones that promote growth and development. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also modulates the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved feed conversion efficiency.
Biochemical and Physiological Effects
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have various biochemical and physiological effects in the body. In livestock, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and insulin-like growth factor 1, leading to increased muscle mass and improved feed conversion efficiency. In fish, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and thyroid hormone, leading to increased growth rate and improved feed intake. In humans, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential anti-inflammatory and immunomodulatory effects, but more research is needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for lab experiments, including its ability to enhance growth and feed intake in livestock and fish, leading to improved production efficiency and reduced costs. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is also relatively easy to administer and has a low toxicity profile. However, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has some limitations, including its complex synthesis process, which requires expertise in organic chemistry. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also has limited applications in human research, as its effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. In agriculture, further studies are needed to determine the optimal dosage and administration methods for 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide to maximize its growth-promoting effects in livestock. In aquaculture, more research is needed to understand the mechanisms underlying the growth-promoting effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods. In medicine, more studies are needed to determine the potential therapeutic effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to investigate its safety and efficacy in humans.
Conclusion
In conclusion, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is synthesized through a complex process involving multiple steps and has been extensively studied for its growth-promoting effects in livestock and fish, as well as its potential therapeutic effects in medicine. Further research is needed to fully understand the mechanisms underlying the effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods.
Synthesemethoden
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves multiple steps, including the reaction of 2-amino-4-chlorobenzonitrile with 3,5-dimethylphenylboronic acid, followed by the reaction of the resulting intermediate with 2,3-dihydrothiophene-1,1-dioxide. The final product is obtained through the purification of the crude product by column chromatography. The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a time-consuming and complex process, which requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to enhance the growth and feed intake of livestock, leading to improved meat quality and increased profits for farmers. In aquaculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been used to increase the growth rate and feed intake of fish, leading to improved production efficiency and reduced costs. In medicine, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential therapeutic effects, including its ability to modulate the immune system and its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-9-14(2)11-18(10-13)21(17-7-8-25(23,24)12-17)19(22)15-3-5-16(20)6-4-15/h3-11,17H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPEMOVTHPMST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.